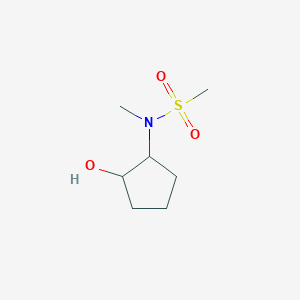

N-(2-羟基环戊基)-N-甲基甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the preparation of hyperbranched polymers with a range of molar masses and particle sizes, and with attached dyes, radiolabel or the anticancer drug gemcitabine .Chemical Reactions Analysis

The chemical reactions involving similar compounds are not well-documented . More research is needed to understand the specific reactions involving “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide” are not well-documented . More research is needed to determine these properties.科学研究应用

缓冲液相互作用和溶解度研究

对三(羟甲基)氨基甲烷及其衍生物等相关缓冲液的研究提供了这些化合物从水到水乙醇溶液的溶解度和转移自由能的见解。此类研究对于生理区域的pH控制至关重要,突出了理解溶解度和相互作用行为对科学应用的重要性(Taha & Lee, 2010)。

晶体结构分析

在低温下对N-甲基甲磺酰胺的晶体结构分析提供了对甲磺酰胺衍生物的构象和结构方面的见解。这类研究对于开发具有潜在科学和工业应用的新化合物至关重要(Higgs et al., 2002)。

合成有机化学

包括甲磺酰胺衍生物在内的各种乙烯基砜和乙烯基磺酰胺的合成显示出广泛的生物活性。这些化合物因在不同化学反应中的活性作用而经常用于合成有机化学,展示了磺酰胺衍生物在科学研究中的多功能性(2020)。

磺酰胺衍生物的抗菌活性

对磺酰胺化合物及其金属配合物的研究揭示了对革兰氏阳性和革兰氏阴性细菌的抗菌活性。这项研究强调了磺酰胺衍生物在开发新型抗菌剂方面的潜力(Özdemir et al., 2009)。

可充电电池电解质的开发

对新型砜类电解质(包括含环烷基的砜类电解质)的研究探索了它们作为可充电锂电池溶剂的用途。这项工作通过识别具有高电化学窗口和合适电导率的溶剂,为电池技术的发展做出了贡献(Sun & Angell, 2004)。

安全和危害

未来方向

The future directions for research on “N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . Additionally, the potential applications of this compound in various industries such as pharmaceutical and food industries could be explored .

属性

IUPAC Name |

N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO3S/c1-8(12(2,10)11)6-4-3-5-7(6)9/h6-7,9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFSISBNWKGGFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1O)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclopentyl)-N-methylmethanesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2558815.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2558819.png)

![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2558822.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2558826.png)